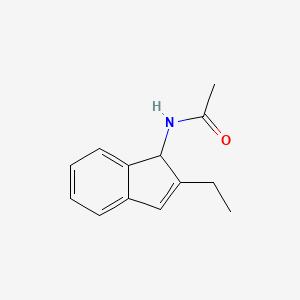![molecular formula C38H35N5O7 B13824736 N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine: is a synthetic nucleoside analog used primarily in research settings. It is characterized by the presence of a benzoyl group at the N2 position, a dimethoxytrityl (DMT) group at the 5’ position, and a deoxyribose sugar. This compound is often utilized in the field of proteomics and nucleic acid chemistry due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine typically involves multiple steps, including the protection of functional groups, selective benzoylation, and the introduction of the DMT group. The process often starts with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective benzoylation of the guanine base at the N2 position.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of such compounds generally follows similar multi-step organic synthesis protocols, often scaled up using automated synthesizers to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions: N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the guanine base.
Substitution: The benzoyl and DMT groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or trifluoroacetic acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can lead to deprotected or modified nucleosides .
Aplicaciones Científicas De Investigación
N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and as a building block in nucleic acid chemistry.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the investigation of nucleic acid interactions.
Medicine: Research involving this compound contributes to the development of antiviral and anticancer therapies.
Mecanismo De Acción
The mechanism of action of N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The benzoyl and DMT groups provide stability and protection during synthesis, allowing for precise modifications and interactions with molecular targets. The compound can interact with enzymes involved in nucleic acid synthesis and repair, affecting various molecular pathways .
Comparación Con Compuestos Similares
N2-Benzoyl-2’-deoxyguanosine: Lacks the DMT group, making it less stable during synthesis.
2’-Deoxy-5’-O-DMT-guanosine: Does not have the benzoyl group, affecting its reactivity and interactions.
N2-Benzoyl-guanosine: Contains a ribose sugar instead of deoxyribose, altering its properties and applications.
Uniqueness: N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine is unique due to the presence of both the benzoyl and DMT groups, which provide enhanced stability and protection during synthesis. This makes it particularly valuable in the synthesis of complex nucleic acid structures and in research applications requiring precise modifications .
Propiedades
Fórmula molecular |
C38H35N5O7 |
|---|---|
Peso molecular |
673.7 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-18-16-26(17-19-28)38(25-12-7-4-8-13-25,27-14-9-15-29(20-27)48-2)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-10-5-3-6-11-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+,38?/m0/s1 |
Clave InChI |
CCJSXNNGFXMTGK-LSTYLQGRSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


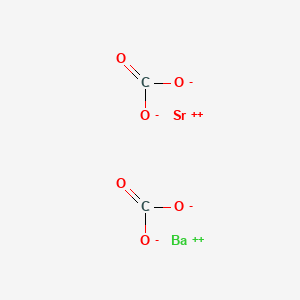
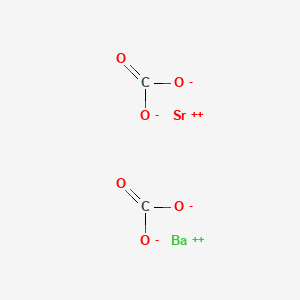
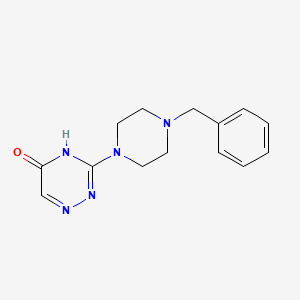
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
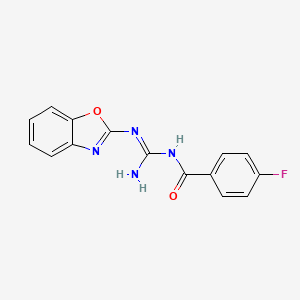
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
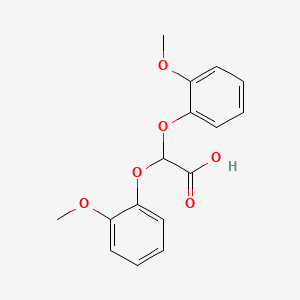
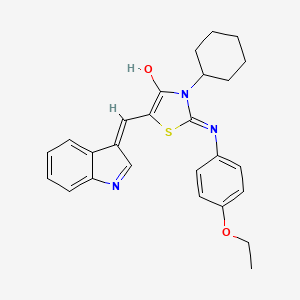
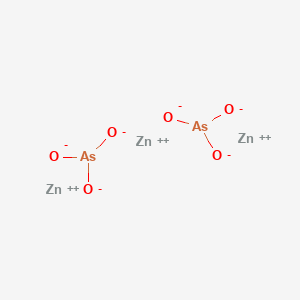

![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)

![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
